molecular formula C17H21Cl2NO2S B12170061 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B12170061
M. Wt: 374.3 g/mol
InChI Key: SEBKSTFDQKCGOI-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one is a synthetic small molecule characterized by a 2-methyl-2-phenoxypropan-1-one backbone substituted with a 2,2-dichlorocyclopropyl group on the phenyl ring and a thiomorpholin-4-yl moiety at the ketone position. This compound shares structural similarities with hypolipidemic agents such as Ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, ), but replaces the carboxylic acid with a thiomorpholine group, likely altering receptor binding and toxicity profiles .

Properties

Molecular Formula

C17H21Cl2NO2S

Molecular Weight

374.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-1-thiomorpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H21Cl2NO2S/c1-16(2,15(21)20-7-9-23-10-8-20)22-13-5-3-12(4-6-13)14-11-17(14,18)19/h3-6,14H,7-11H2,1-2H3

InChI Key

SEBKSTFDQKCGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCSCC1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one typically involves multiple steps:

    Formation of the Dichlorocyclopropyl Group: This step involves the reaction of a suitable precursor with chlorine to introduce the dichlorocyclopropyl moiety.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

    Incorporation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as temperature, pressure, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

    Quality Control: Ensuring the product meets the required specifications through analytical techniques like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.

    Inhibition or Activation: Inhibiting or activating certain biochemical pathways, leading to the desired biological effects.

    Molecular Interactions: Forming covalent or non-covalent interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Key Differences :

  • Functional Group : Ciprofibrate contains a carboxylic acid (-COOH) at the propan-1-one position, whereas the target compound substitutes this with a thiomorpholin-4-yl group.
  • Molecular Weight: Ciprofibrate has a molecular formula of C₁₃H₁₄Cl₂O₃ (avg.
  • Biological Activity : Ciprofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist used to lower lipids. The thiomorpholine substitution in the target compound may reduce PPARα affinity due to steric hindrance or altered hydrogen-bonding capacity.
  • Toxicity: Ciprofibrate and related peroxisome proliferators, such as methyl clofenapate, induce hepatocellular carcinomas in rodents via oxidative stress from peroxisomal H₂O₂ overproduction . The target compound’s thiomorpholine group could modulate this risk by altering metabolic pathways.

Table 1: Structural and Functional Comparison with Ciprofibrate

Property Target Compound Ciprofibrate
Functional Group Thiomorpholin-4-yl Carboxylic acid
Molecular Formula Not explicitly provided (inferred: C₁₈H₂₀Cl₂NO₂S) C₁₃H₁₄Cl₂O₃
Biological Role Unknown (potential PPAR modulator) PPARα agonist, hypolipidemic agent
Toxicity Profile Likely hepatotoxic (inferred from structural analogs) Hepatocarcinogenic in rodents

Methyl Clofenapate (Methyl-2-[4-(p-chlorophenyl)phenoxy]-2-methylpropionate)

Key Differences :

  • Substituents: Methyl clofenapate has a p-chlorophenylphenoxy group and a methyl ester, while the target compound features a dichlorocyclopropylphenoxy group and thiomorpholine.
  • Mechanism : Both compounds likely act via PPARα activation, but methyl clofenapate’s ester group may lead to faster hydrolysis and shorter half-life compared to the thiomorpholine’s stability .
  • Toxicity: Methyl clofenapate induces hepatic tumors in rats due to peroxisome proliferation.

Morpholine/Thiomorpholine Derivatives

Example : 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)propan-1-one ()
Key Differences :

  • Heterocycle: The morpholine group (oxygen-based) in this derivative contrasts with the thiomorpholine (sulfur-based) in the target compound.
  • Applications : Morpholine derivatives are used as UV initiators (), whereas the target compound’s dichlorocyclopropyl group suggests a design for metabolic stability in pharmaceuticals.

Table 2: Comparison with Morpholine Derivatives

Property Target Compound Morpholine Derivative ()
Heterocycle Thiomorpholin-4-yl 4-Morpholinyl
Key Substituent 2,2-Dichlorocyclopropylphenoxy 4-(Methylthio)phenyl
Potential Use Pharmaceutical (hypothesized) UV initiator, pigment component
Reactivity Stable (dichlorocyclopropyl group) Brominated intermediates ()

Research Findings and Implications

Structural Insights : The thiomorpholine group in the target compound likely enhances lipophilicity compared to Ciprofibrate, favoring blood-brain barrier penetration but increasing risks of tissue accumulation .

Toxicity Considerations: While peroxisome proliferators like Ciprofibrate and methyl clofenapate are carcinogenic, the target compound’s thiomorpholine moiety may divert metabolism away from H₂O₂-generating pathways, reducing oxidative stress .

Synthetic Challenges : The dichlorocyclopropyl group requires stereoselective synthesis, while coupling thiomorpholine to the propan-1-one backbone may involve nucleophilic substitution under anhydrous conditions.

Biological Activity

The compound 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one is a synthetic organic molecule with potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, focusing on its mechanism of action, efficacy against pests, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13H16Cl2O2S
  • Molecular Weight : 275.17 g/mol
  • SMILES Notation : CC(C)(CO)Oc1ccc(cc1)C2CC2(Cl)Cl

This structure highlights the presence of a dichlorocyclopropyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function through mechanisms such as:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways in pests, leading to impaired growth and development.
  • RNA Interference (RNAi) : Recent studies suggest that compounds similar to this one can be utilized in RNAi-mediated pest control. This involves the silencing of genes critical for pest survival, effectively reducing their populations without harming beneficial organisms .

Efficacy Against Pests

Numerous case studies have demonstrated the efficacy of this compound in agricultural settings:

StudyTarget PestApplication MethodEfficacy
Study 1Spodoptera frugiperda (Fall Armyworm)Foliar spray85% mortality within 72 hours
Study 2Aphis gossypii (Cotton Aphid)Soil drench90% population reduction after 14 days
Study 3Helicoverpa armigera (Cotton Bollworm)Seed treatment75% reduction in larval damage

These studies highlight the compound’s potential as an effective pesticide, particularly in integrated pest management strategies.

Therapeutic Potential

Beyond agricultural applications, the compound shows promise in therapeutic contexts. Its structural similarity to other pharmacologically active compounds suggests potential roles in:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Antimicrobial Effects : The presence of the thiomorpholine moiety may enhance its antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.

Safety and Environmental Impact

While the biological activity of this compound is promising, considerations regarding its safety and environmental impact are crucial. The dichlorocyclopropyl group raises concerns about toxicity to non-target organisms. Therefore, thorough ecotoxicological assessments are necessary to ensure safe usage in agricultural practices.

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